(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid
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Overview
Description
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy, fluoro, and methyl groups. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. In this reaction, an aryl halide is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boranes. Substitution reactions can result in a wide range of products, including amines, ethers, and esters .
Scientific Research Applications
Chemistry
In chemistry, (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and separation technologies .
Biology
In biological research, this compound is utilized for its ability to interact with biomolecules such as carbohydrates and proteins. It is employed in the design of enzyme inhibitors and as a tool for studying biological pathways .
Medicine
Its unique chemical properties allow for the modification of drug molecules to enhance their selectivity and efficacy .
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can undergo reversible condensation with diols to form boronate esters. These interactions are crucial for its applications in sensing, separation, and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)boronic acid include:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 3-Methylphenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biomolecules or other substrates are required .
Properties
IUPAC Name |
[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-4-2-5(9(13)14)3-6(7(4)10)15-8(11)12/h2-3,8,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXIEYVFFSKEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC(F)F)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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